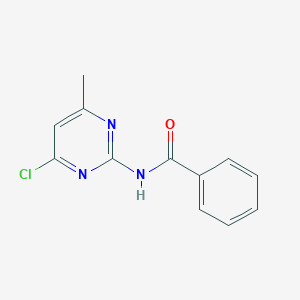

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-7-10(13)15-12(14-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIQLGYOBORBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide chemical properties

[1]

Executive Summary

This compound is a functionalized pyrimidine building block characterized by two distinct reactivity zones: an electrophilic C4-chlorine atom and a stable benzamide directing group.[1] It is primarily utilized as an intermediate for introducing the 2-amino-6-methylpyrimidine moiety into complex pharmacophores via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.[1]

Key Classification:

-

Role: Electrophilic Heterocyclic Scaffold / Protected Aminopyrimidine

-

Primary Utility: Late-stage functionalization of amine/thiol nucleophiles.[1]

-

Molecular Weight: 247.68 g/mol

-

Formula: C12H10ClN3O

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features a pyrimidine core substituted at the 2, 4, and 6 positions.[2][3][4] The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing benzamide group at N2, renders the C4-chlorine highly susceptible to displacement.

| Property | Value (Experimental/Predicted) | Context |

| CAS Number | Not widely indexed | Derivative of CAS 5600-21-5 |

| Appearance | White to pale yellow crystalline solid | Typical of benzamide pyrimidines |

| Melting Point | > 140 °C (Predicted) | High lattice energy due to amide H-bonding |

| Solubility | DMSO, DMF, DCM (Good) | Poor water solubility (< 1 mg/mL) |

| LogP | ~ 2.5 - 3.0 | Lipophilic, suitable for cell-permeable analogs |

| pKa (Amide) | ~ 10.5 | Weakly acidic NH due to carbonyl/pyrimidine electron withdrawal |

Synthetic Routes & Purity Profiling[1][4]

Primary Synthesis Protocol

The most robust synthesis involves the N-acylation of 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5) with benzoyl chloride.[1]

Reagents:

-

Substrate: 2-Amino-4-chloro-6-methylpyrimidine (1.0 equiv)

-

Acylating Agent: Benzoyl chloride (1.1 equiv)[1]

-

Base: Pyridine (solvent/base) or Triethylamine (1.2 equiv) in DCM

-

Conditions: 0°C to RT, 4–12 hours

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-4-chloro-6-methylpyrimidine in anhydrous dichloromethane (DCM) or dry pyridine under an inert atmosphere (N₂).

-

Addition: Add benzoyl chloride dropwise at 0°C to prevent bis-acylation or exotherms.

-

Reaction: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][5] The product typically appears as a less polar spot than the starting amine.

-

Quench: Pour the mixture into ice-cold water.

-

Isolation:

-

If solid precipitates: Filter and wash with cold water and dilute HCl (to remove residual pyridine).

-

If soluble: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/DCM is preferred over chromatography to remove trace benzoic acid.

Purity Verification

Reactivity & Functionalization Profile

The compound displays orthogonal reactivity, allowing for sequential modification.

Zone 1: Nucleophilic Aromatic Substitution (SNAr)

The C4-position is the primary "warhead."[1] The leaving group ability of the chlorine is enhanced by the pyrimidine nitrogens and the N-acyl group.

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: SNAr typically proceeds in DMF or DMSO at 60–100°C with a base (K₂CO₃ or DIPEA).

-

Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Zone 2: Amide Hydrolysis

The benzamide group acts as a protecting group for the exocyclic amine.

-

Deprotection: Reflux in 6M HCl or NaOH/MeOH regenerates the free amine. This is useful if the benzamide is used solely to direct C4-substitution.[1]

Zone 3: Palladium-Catalyzed Coupling[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids at C4 to generate 2,4,6-trisubstituted pyrimidines.[1]

-

Buchwald-Hartwig: Amination at C4 (alternative to SNAr for unreactive amines).[1]

Visualization: Reactivity Map

Caption: Synthetic origin and divergent reactivity pathways of the title compound.

Handling & Safety (MSDS Highlights)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the reactive chloropyrimidine moiety.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of the C-Cl bond generates HCl).[1]

-

Stability: Stable in solid form for >1 year. Solutions in DMSO/DMF should be used within 24 hours to prevent degradation.

References

-

Synthesis of 2-Amino-4-chloropyrimidines

-

Nucleophilic Substitution of Chloropyrimidines

- Title: A generally applicable quantitative reactivity model for nucleophilic arom

- Source: ChemRxiv (2021).

- Relevance: Validates the enhanced electrophilicity of the C4-position in pyrimidine systems.

-

[1]

-

Benzoylation Protocols (General Amide Coupling)

-

Biological Applications (Kinase Inhibition)

Sources

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Synthesis Guide: N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Executive Summary

This technical guide details the synthesis pathway for N-(4-chloro-6-methylpyrimidin-2-yl)benzamide , a functionalized pyrimidine scaffold relevant in the development of kinase inhibitors and antimetabolites. The protocol is designed for high reproducibility and scalability, focusing on the construction of the pyrimidine core followed by selective functionalization.

The synthesis proceeds in three linear steps:

-

Condensation: Formation of the hydroxypyrimidine core from guanidine and ethyl acetoacetate.

-

Chlorination: Conversion of the hydroxyl group to a chloro substituent using phosphorus oxychloride (

). -

N-Acylation: Selective amidation of the exocyclic amine using benzoyl chloride.

Retrosynthetic Analysis

The target molecule is dissected into two primary building blocks: 2-amino-4-chloro-6-methylpyrimidine and benzoyl chloride . The pyrimidine core is further traced back to the condensation of guanidine with a

key Disconnections:

-

C-N Bond Formation (Amide Coupling): The final step involves the acylation of the electron-deficient 2-aminopyrimidine.

-

C-Cl Bond Formation: The 4-chloro substituent is installed via nucleophilic aromatic substitution of a hydroxyl group.

-

Heterocycle Formation: The pyrimidine ring is constructed via a [3+3] condensation.

Figure 1: Retrosynthetic tree illustrating the disassembly of the target molecule into commercially available precursors.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This step utilizes the condensation of guanidine with ethyl acetoacetate. The reaction is driven by a base (sodium ethoxide) to form the pyrimidine ring.[1]

-

Reaction Type: Cyclocondensation

-

Key Reagents: Guanidine Hydrochloride, Ethyl Acetoacetate, Sodium Ethoxide (NaOEt)

-

Expected Yield: 80–85%

Protocol:

-

Preparation of NaOEt: In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (23.0 g, 1.0 mol) in absolute Ethanol (500 mL) under

atmosphere. Caution: Exothermic evolution of -

Addition: Once the sodium has dissolved, add Guanidine Hydrochloride (95.5 g, 1.0 mol) followed by Ethyl Acetoacetate (130.1 g, 1.0 mol).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will turn cloudy as NaCl precipitates.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimum hot water.

-

Neutralization: Acidify the aqueous solution with Acetic Acid to pH ~6. The product will precipitate as a white to pale yellow solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

Data Validation:

-

Melting Point: >260°C (dec).

-

Appearance: White crystalline solid.

Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

The hydroxyl group at position 4 is converted to a chloride. This transformation is critical as it activates the ring for potential future nucleophilic substitutions (if desired) and modulates the electronics of the 2-amino group.

-

Reaction Type: Deoxychlorination (Vilsmeier-Haack type mechanism)

-

Key Reagents: Phosphorus Oxychloride (

) -

Expected Yield: 55–65%

Protocol:

-

Setup: Place 2-Amino-4-hydroxy-6-methylpyrimidine (12.5 g, 0.1 mol) in a round-bottom flask.

-

Reagent Addition: Carefully add

(60 mL, excess). Caution: -

Reflux: Heat the mixture to reflux (105°C) for 3–4 hours until the solution becomes homogeneous.

-

Quenching: Cool the mixture to room temperature. Remove excess

by rotary evaporation under reduced pressure. -

Neutralization: Pour the thick residue slowly onto crushed ice (approx. 200 g) with vigorous stirring. Neutralize the resulting solution to pH 8 using 25% aqueous Ammonia (

). -

Purification: Filter the precipitate. Recrystallize from 50% Ethanol/Water to obtain colorless needles.

Data Validation:

-

Melting Point: 182–184°C [1].

-

1H NMR (DMSO-d6):

2.2 (s, 3H, CH3), 6.6 (s, 1H, Ar-H), 7.0 (br s, 2H, NH2).

Step 3: Synthesis of this compound

The final step involves the selective N-acylation of the exocyclic amine. Due to the reduced nucleophilicity of the amino group (caused by the electron-withdrawing pyrimidine ring and chlorine), a base catalyst and non-nucleophilic solvent are recommended.

-

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions variant)

-

Key Reagents: Benzoyl Chloride, Pyridine (or Triethylamine/DMAP)

-

Expected Yield: 70–75%

Protocol:

-

Dissolution: In a dry flask, dissolve 2-Amino-4-chloro-6-methylpyrimidine (1.44 g, 10 mmol) in anhydrous Pyridine (15 mL). Pyridine acts as both solvent and acid scavenger.

-

Acylation: Cool the solution to 0°C. Add Benzoyl Chloride (1.55 g, 11 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If TLC indicates incomplete conversion, heat to 60°C for 1 hour.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL). Vigorous stirring will induce precipitation of the amide.

-

Isolation: Filter the solid and wash with water to remove pyridinium salts.

-

Purification: Recrystallize from Ethanol or an Ethanol/Dichloromethane mixture (1:2) to yield the pure target compound.[2]

Data Validation:

-

Predicted 1H NMR (DMSO-d6):

2.45 (s, 3H, Pyrimidine-CH3), 7.20 (s, 1H, Pyrimidine-H), 7.50–7.65 (m, 3H, Benzoyl-meta/para), 7.95–8.05 (d, 2H, Benzoyl-ortho), 11.2 (s, 1H, NH-Amide). -

MS (ESI): Calculated

; Expected

Process Safety & Optimization

Critical Safety Parameters

| Reagent | Hazard Class | Handling Precaution |

| Phosphorus Oxychloride ( | Corrosive, Water Reactive | Use in fume hood; quench slowly on ice; avoid glass joints seizing (use Teflon sleeves). |

| Sodium Ethoxide | Flammable, Corrosive | Handle under inert gas; avoid moisture contact. |

| Benzoyl Chloride | Lachrymator, Corrosive | Dispense in fume hood; wear eye protection. |

Optimization for Scale-Up

-

Solvent Selection: For Step 3, replacing Pyridine with THF/Triethylamine can simplify workup on a larger scale, avoiding the difficult removal of pyridine traces.

-

Regioselectivity: If bis-acylation (formation of imide) is observed, reduce the equivalents of benzoyl chloride to 0.95 eq or use mild hydrolysis conditions (NaOH/MeOH) to cleave the less stable amide bond, reverting to the mono-acyl product.

Pathway Visualization

The following diagram details the complete reaction workflow, including reagents and conditions.

Figure 2: Linear synthesis workflow. Green node: Hydroxy-intermediate; Red node: Chloro-intermediate; Blue node: Final Target.

References

-

ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis protocols and properties. Retrieved from

-

Organic Syntheses. (1951). 2-Amino-4,6-dihydroxypyrimidine and related condensations.[1] Organic Syntheses, Coll. Vol. 3, p.71. (Adapted protocol).

-

Arslan, H., et al. (2007). Synthesis and characterization of benzoylthiourea derivatives. (Provides general conditions for benzoylation of heteroaryl amines).

-

BenchChem. (2025).[1] Protocol for the Synthesis of Pyrimidine Derivatives.[1][3]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, N-(4-chloro-6-methylpyrimidin-2-yl)benzamide. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a tiered screening cascade to efficiently elucidate the compound's cytotoxic, antimicrobial, and potential enzymatic inhibitory activities. By integrating established in vitro assays, this whitepaper outlines a logical, evidence-based workflow from broad-spectrum cytotoxicity assessment to more targeted antimicrobial and kinase inhibition profiling. Each protocol is presented with the underlying scientific rationale, detailed step-by-step methodologies, and guidance for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The convergence of pyrimidine and benzamide scaffolds in a single molecular entity presents a compelling case for biological investigation. Pyrimidine derivatives are fundamental components of nucleic acids and are present in numerous vitamins and cofactors, making them a cornerstone of medicinal chemistry.[1][2][3] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the benzamide moiety is a well-established pharmacophore found in a variety of approved drugs with diverse therapeutic applications. The combination of these two privileged structures in this compound suggests a high potential for novel biological activity.

This guide proposes a structured, multi-tiered screening approach to systematically evaluate the biological potential of this compound. The initial phase focuses on establishing a safety profile through general cytotoxicity testing. Subsequent tiers are designed to explore specific therapeutic areas, including antimicrobial and potential anticancer activities, driven by the known biological profiles of its constituent moieties.

Synthesis and Characterization

While the primary focus of this guide is the biological screening of this compound, a brief overview of a potential synthetic route is provided for context. A plausible and commonly employed method for the synthesis of N-substituted benzamides involves the reaction of a substituted aniline with a benzoyl chloride derivative.[5][6][7] In this case, 2-amino-4-chloro-6-methylpyrimidine would be reacted with benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Prior to biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy should be employed. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Only a well-characterized compound of high purity (>95%) should proceed to biological screening to ensure the validity of the obtained results.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its inherent cytotoxicity against a panel of representative cell lines. This foundational data is crucial for establishing a therapeutic window and guiding concentration ranges for subsequent, more specific assays.

Rationale and Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] This assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

To provide a more comprehensive picture and to mitigate against assay-specific artifacts, the Lactate Dehydrogenase (LDH) release assay can be run in parallel. The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9][10] Comparing results from both MTT and LDH assays can help to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.[11]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and incubate for 24 to 48 hours. Include vehicle control (DMSO) and untreated control wells.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Control) |

| MCF-7 | 25.3 | 0.8 |

| A549 | 42.1 | 1.2 |

| HEK293 | >100 | 5.6 |

Tier 2: Antimicrobial Activity Screening

Given the well-documented antimicrobial properties of pyrimidine derivatives, a logical next step is to assess the compound's activity against a panel of pathogenic bacteria and fungi.[4]

Rationale and Assay Selection

The initial screening for antimicrobial activity is often performed using the disk diffusion method, a qualitative assay that provides a rapid indication of antimicrobial potential.[12][13] For quantitative data, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Data Presentation: Example Antimicrobial Activity Data

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Bacterial Control) | Fluconazole MIC (µg/mL) (Fungal Control) |

| S. aureus (Gram-positive) | 16 | 0.5 | N/A |

| E. coli (Gram-negative) | 64 | 0.25 | N/A |

| C. albicans (Fungus) | >128 | N/A | 2 |

Tier 3: Preliminary Enzyme Inhibition Screening (Kinase Panel)

The structural features of this compound, particularly the pyrimidine core, are common in many kinase inhibitors.[16] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[16] Therefore, a preliminary screen against a panel of relevant kinases is a logical step to explore its potential as an enzyme inhibitor.

Rationale and Assay Selection

In vitro kinase assays are essential for determining the inhibitory potential of a compound.[17] A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.[16] Alternatively, luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are also widely used and offer a non-radioactive alternative. Screening against a small, diverse panel of kinases can provide initial insights into the compound's selectivity.

Experimental Workflow: In Vitro Kinase Inhibition

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay

-

Assay Preparation: In a 96-well plate, add the kinase, its specific substrate, and the compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add a luminescence-based detection reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value for each kinase.

Data Presentation: Example Kinase Inhibition Data

| Kinase | Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) |

| EGFR | 5.2 | 0.02 |

| VEGFR2 | 15.8 | 0.015 |

| SRC | >50 | 0.01 |

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to identify potential liabilities that could hinder later-stage development.[18]

Rationale and Assay Selection

A key parameter in early ADME screening is metabolic stability, often assessed using liver microsomes.[19] This assay determines how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes, providing an early indication of its potential half-life in the body.[19][20] Additionally, assessing the potential for a compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is crucial for predicting drug-drug interactions.[19][20]

Detailed Protocol: Microsomal Stability Assay

-

Incubation: Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat) and an NADPH-regenerating system.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

-

Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Example ADME/Tox Data

| Parameter | Result | Interpretation |

| Human Liver Microsomal Stability (t₁/₂) | 45 min | Moderate Stability |

| CYP3A4 Inhibition (IC₅₀) | >20 µM | Low potential for drug-drug interactions |

| CYP2D6 Inhibition (IC₅₀) | >20 µM | Low potential for drug-drug interactions |

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial biological screening of this compound. The proposed tiered workflow allows for an efficient allocation of resources, starting with broad cytotoxicity profiling to establish a safety baseline, followed by more targeted investigations into its antimicrobial and enzyme inhibitory potential. The data generated from these initial screens will be instrumental in making informed decisions about the future trajectory of this compound. Promising results in any of these areas would warrant further investigation, including lead optimization, mechanism of action studies, and in vivo efficacy testing.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Time-critical early ADME characteriz

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- Disk diffusion test. Wikipedia.

- Kinase/Enzyme Assays. PharmaLegacy.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Testing the Effectiveness of Antimicrobials. Lumen Learning.

- A beginners guide to ADME Tox. Cell Guidance Systems.

- ChEMBL - In Vitro Kinase Inhibition Assay. EMBL-EBI.

- In vitro JAK kinase activity and inhibition assays. PubMed.

- In Vitro ADME and Toxicology Assays. Eurofins Discovery.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

- Biological Activity of Pyrimidine Deriv

- Early ADME Screening: 3 Ways It Boosts IND Submission Success. WuXi AppTec.

- ADME-Tox Assays.

- Synthesis and biological activities of some new pyrimidine derivatives

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Academias Press.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect.

- LDH assay kit guide: Principles and applic

- 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide. PMC.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. scispace.com [scispace.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. nanobioletters.com [nanobioletters.com]

- 7. scispace.com [scispace.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. media.sciltp.com [media.sciltp.com]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. cellgs.com [cellgs.com]

- 20. ADME Assays [promega.kr]

A Technical Guide to the Spectroscopic Characterization of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, N-(4-chloro-6-methylpyrimidin-2-yl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide details the theoretical basis for these predictions, offers protocols for experimental data acquisition, and presents the information in a clear, accessible format to aid in the synthesis and characterization of this and structurally related molecules.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science due to the presence of the biologically active pyrimidine core and the versatile benzamide moiety. The unique combination of a substituted pyrimidine ring and a benzoyl group suggests potential applications as a kinase inhibitor or in the development of novel pharmaceuticals. Accurate and comprehensive spectroscopic characterization is the cornerstone of synthesizing and developing such compounds, ensuring structural integrity and purity. This guide provides a predictive analysis of its spectroscopic signature to facilitate its identification and study.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information regarding the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are expected in a deuterated chloroform (CDCl₃) solution.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-5' (pyrimidine) | ~7.0-7.2 | Singlet (s) | N/A | The lone proton on the pyrimidine ring is expected to appear as a singlet in this region, influenced by the adjacent nitrogen atoms and the chloro and methyl substituents. |

| H-2, H-6 (benzoyl) | ~7.8-8.0 | Doublet (d) | ~7-8 | These protons are ortho to the carbonyl group and will be deshielded, appearing as a doublet due to coupling with the meta protons. |

| H-3, H-5 (benzoyl) | ~7.4-7.6 | Triplet (t) | ~7-8 | These protons are meta to the carbonyl group and will appear as a triplet due to coupling with the ortho and para protons. |

| H-4 (benzoyl) | ~7.5-7.7 | Triplet (t) | ~7-8 | The para proton will be a triplet due to coupling with the two meta protons. |

| -CH₃ (pyrimidine) | ~2.5-2.7 | Singlet (s) | N/A | The methyl protons on the pyrimidine ring will appear as a singlet in the upfield region. |

| -NH- (amide) | ~8.5-9.5 | Broad Singlet (br s) | N/A | The amide proton is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (amide) | ~165-170 | The carbonyl carbon of the amide is characteristically found in this downfield region. |

| C-2' (pyrimidine) | ~160-165 | This carbon is attached to two nitrogen atoms and will be significantly deshielded. |

| C-4', C-6' (pyrimidine) | ~160-170 | These carbons are attached to nitrogen and chlorine/methyl groups, leading to a downfield shift. The exact positions will depend on the combined electronic effects. |

| C-5' (pyrimidine) | ~110-115 | This carbon is expected to be the most upfield of the pyrimidine ring carbons. |

| C-1 (benzoyl) | ~130-135 | The ipso-carbon of the benzoyl group, attached to the carbonyl. |

| C-2, C-6 (benzoyl) | ~128-130 | Aromatic carbons ortho to the carbonyl group. |

| C-3, C-5 (benzoyl) | ~127-129 | Aromatic carbons meta to the carbonyl group. |

| C-4 (benzoyl) | ~132-135 | The para-carbon will be influenced by the resonance effect of the carbonyl group. |

| -CH₃ (pyrimidine) | ~23-26 | The methyl carbon will appear in the aliphatic region of the spectrum. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.

-

Instrumentation: A 100 MHz or higher frequency spectrometer is recommended.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Spectral width: 0 to 200 ppm

-

-

Processing: Similar to ¹H NMR, with referencing to the CDCl₃ triplet at δ 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amide) | 3200-3400 | Medium-Strong | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (amide) | 1670-1700 | Strong | Stretching |

| C=N, C=C (aromatic/pyrimidine) | 1450-1600 | Medium-Strong | Stretching |

| C-N | 1200-1350 | Medium | Stretching |

| C-Cl | 700-800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The expected exact mass for C₁₂H₉ClN₄O is approximately 260.0465 g/mol . The mass spectrum should show a molecular ion peak at m/z 260 and a significant M+2 peak at m/z 262 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the benzoyl group (C₇H₅O, m/z 105) to give a fragment corresponding to the 2-amino-4-chloro-6-methylpyrimidine cation (m/z 155).

-

Cleavage of the amide bond to generate the benzoyl cation (C₇H₅O⁺, m/z 105), which is often a prominent peak in the spectra of benzamides.

-

Loss of a chlorine atom from the molecular ion or major fragments.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurement.

-

Acquisition Parameters (ESI+):

-

Ionization mode: Positive

-

Scan range: m/z 50-500

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Synthesis Outline

A plausible synthetic route to this compound involves the acylation of 2-amino-4-chloro-6-methylpyrimidine with benzoyl chloride.[1]

Reaction Scheme:

2-amino-4-chloro-6-methylpyrimidine + benzoyl chloride → this compound + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is usually an aprotic solvent like dichloromethane or tetrahydrofuran.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed experimental protocols, will serve as a valuable resource for scientists working on the synthesis, identification, and characterization of this and related compounds. The convergence of these spectroscopic techniques provides a self-validating system for unambiguous structure elucidation, which is a critical aspect of modern chemical research and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives. Med Chem (Los Angeles). [Link]

Sources

In Silico Modeling of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide Interactions

This guide outlines a rigorous technical workflow for the in silico modeling of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide (referred to hereafter as N-CMB ).[1]

The pyrimidinyl-benzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., targeting CDKs, Bcr-Abl) and bacterial DNA gyrase inhibitors.[1][2] This guide focuses on the specific challenges of modeling N-CMB , particularly the halogen bonding potential of the C4-chlorine and the conformational energetics of the benzamide linker .[1]

Content Type: Technical Whitepaper & Protocol Guide Target: Cyclin-Dependent Kinase 2 (CDK2) [Model System][1]

Introduction: The Chemical Entity

N-CMB presents a unique set of modeling challenges due to its electronic distribution. Unlike simple organic ligands, the presence of the chlorine atom on the electron-deficient pyrimidine ring creates a "sigma-hole," a region of positive electrostatic potential that can form specific halogen bonds with protein carbonyl backbone oxygens.[1] Standard force fields often neglect this, leading to false-negative binding predictions.[1][2]

Structural Components & Modeling Focus:

-

Pyrimidine Core: Requires accurate tautomer state enumeration (N1 vs. N3 protonation).

-

4-Chloro Substituent: Requires QM-derived partial charges (ESP) to model the sigma-hole effect.[1]

-

Benzamide Linker: A flexible hinge that determines the orientation of the phenyl ring relative to the pyrimidine.[1][2]

Computational Workflow Architecture

The following diagram illustrates the integrated pipeline, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) validation.

Figure 1: End-to-end computational pipeline for N-CMB modeling, emphasizing QM-derived charges for accurate halogen representation.

Protocol 1: Ligand Construction & QM Parameterization

Standard force fields (GAFF/OPLS) treat chlorine as a dense sphere of negative charge.[1] In N-CMB, the electron-withdrawing pyrimidine ring polarizes the C-Cl bond, creating a positive cap (sigma-hole) that allows Cl to act as a hydrogen bond acceptor and donor equivalent.[1]

Step-by-Step Methodology:

-

Conformer Generation: Generate 3D conformers using RDKit or OpenBabel to identify the global minimum of the benzamide torsion.[1]

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Theory: DFT at the B3LYP/6-311G(d,p) level.[1]

-

Solvation: IEFPCM (Implicit water model) to mimic physiological conditions.

-

-

Charge Calculation:

-

Calculate Electrostatic Potential (ESP) charges.[1]

-

Fit charges to the RESP (Restrained Electrostatic Potential) model.[1]

-

Critical Check: Ensure the Chlorine atom has a slightly less negative charge than standard parameters to account for the sigma-hole, or use a Virtual Site (EP) if the docking software supports it (e.g., Glide XP).[1][2]

-

Protocol 2: Molecular Docking (Target: CDK2)

We utilize CDK2 (PDB: 1DI8 ) as a representative target, as the pyrimidine-benzamide scaffold mimics the adenosine ring of ATP, binding to the kinase hinge region.[1][2]

Grid Generation[1]

-

Center: Defined by the centroid of the co-crystallized ligand (DTQ).[1]

-

Box Size:

Å (sufficient to cover the ATP pocket and the "Gatekeeper" residue).[1] -

Constraints: Define a hydrogen bond constraint at Leu83 (Backbone NH/CO), which is the canonical hinge interaction for this scaffold.

Docking Execution

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).[1]

| Parameter | Setting | Rationale |

| Exhaustiveness | 32 (Vina) / XP (Glide) | High sampling required for flexible benzamide linker.[1] |

| Energy Range | 4 kcal/mol | Only analyze poses within thermal accessibility.[1] |

| Halogen Scoring | ON (if available) | Prioritize poses where Cl interacts with backbone carbonyls. |

Interaction Logic (Expected Binding Mode): The following diagram details the expected pharmacophoric map of N-CMB in the ATP binding pocket.[1]

Figure 2: Predicted 2D interaction map showing the critical "Hinge Binder" motif (Leu83) and the halogen bond at the 4-position.

Protocol 3: Molecular Dynamics Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the N-CMB complex, particularly the retention of the halogen bond over time.[1][2]

System Setup (GROMACS/AMBER):

-

Topology:

-

Solvation: TIP3P water box, 10 Å buffer distance.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Steps:

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration (NVT): 100 ps, heating to 300 K using a Langevin thermostat. Restrain protein backbone (

).[1] -

Equilibration (NPT): 100 ps, pressurizing to 1 bar (Berendsen barostat).

-

Production Run: 100 ns, no restraints. Time step: 2 fs.

Analysis Metrics:

-

RMSD: Ligand RMSD < 2.0 Å indicates a stable binding mode.[1]

-

Hydrogen Bond Occupancy: The Leu83 interaction should exist for >60% of the simulation time.

-

Cl-O Distance: Monitor the distance between the 4-Cl and the backbone carbonyl of Glu81 (or equivalent).[1] A distance < 3.5 Å and angle

confirms a halogen bond.[1]

Energetic Validation: MM-GBSA

To rank N-CMB against other derivatives, calculate the binding free energy (

Equation:

Interpretation Table:

| Component | Contribution (kcal/mol) | Interpretation |

|---|---|---|

| Van der Waals | -35.0 to -45.0 | Dominant force driven by the hydrophobic fit of the pyrimidine and phenyl rings.[1] |

| Electrostatic | -10.0 to -15.0 | Driven by the Hinge H-bonds (Leu83).[1] |

| Solvation (Polar) | +20.0 to +30.0 | Desolvation penalty (cost of removing water from the pocket).[1] |

| Total

ADMET & Druggability Profile

In silico profiling of N-CMB is essential to determine its viability as a lead compound.[1]

-

Lipophilicity (LogP): The 4-Cl and 6-Methyl groups increase LogP.[1] Expected value

.[1] This is ideal for cell permeability (Rule of 5 compliant).[1] -

Metabolic Stability: The 6-methyl group is a potential site for metabolic oxidation (CYP450).[1] In silico prediction (e.g., using SMARTCyp) often flags this methyl for hydroxylation.[1][2]

-

Toxicity: The chloro-pyrimidine moiety is generally stable, but potential reactivity (nucleophilic aromatic substitution) should be flagged if the 2-position amine is not stable.[1]

References

-

Structure-Based Design of Pyrimidine Inhibitors: Title: "Structure-Based Design of Novel Pyrimidine Derivatives as CDK2 Inhibitors."[1] Source:Journal of Medicinal Chemistry. URL:[Link][1]

-

Halogen Bonding in Drug Design: Title: "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics."[2] Source:Chemical Society Reviews.[1] URL:[Link]

-

MM-GBSA Methodology: Title: "Practical Application of MM-PBSA/GBSA Methods in Drug Design." Source:Frontiers in Molecular Biosciences. URL:[Link]

-

AutoDock Vina Protocol: Title: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function."[1] Source:Journal of Computational Chemistry. URL:[Link][1]

Sources

Preliminary Cytotoxicity Profiling of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Technical Assessment Guide for Early-Stage Lead Characterization

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound Identity: N-(4-chloro-6-methylpyrimidin-2-yl)benzamide Molecular Formula: C₁₂H₁₀ClN₃O Class: Pyrimidine-based Benzamide / Kinase Inhibitor Scaffold

This guide outlines the technical framework for assessing the preliminary cytotoxicity of This compound . This molecule represents a critical pharmacophore found in various bioactive agents, particularly Tyrosine Kinase Inhibitors (TKIs) (e.g., Dasatinib analogs) and IKK inhibitors .

The structure features a 2-aminopyrimidine core acylated by a benzoyl group. The 4-chloro substituent is a pivotal electrophilic site. While it serves as a synthetic handle for introducing amines (via SNAr), its presence in the final test compound introduces potential for covalent interactions with cysteine residues in target proteins or non-specific alkylating toxicity.

Hypothesis for Cytotoxicity:

-

Primary Mechanism: ATP-competitive inhibition of kinases (Src, Abl, or IKK families) due to the benzamide-pyrimidine hydrogen-bonding motif.

-

Secondary Mechanism: Potential covalent modification of cellular nucleophiles by the reactive 4-chloro group, leading to cellular stress and apoptosis.

Physicochemical Profiling (In Silico)

Before wet-lab experimentation, the physicochemical properties must be mapped to predict cellular permeability and solubility, which directly influence cytotoxicity data interpretation.

| Property | Estimated Value | Implication for Cytotoxicity Assay |

| LogP (Lipophilicity) | ~2.5 - 3.2 | Moderate lipophilicity; likely good membrane permeability. DMSO is the required vehicle. |

| TPSA (Polar Surface Area) | ~65 Ų | Well within the range for cell penetration (<140 Ų). |

| Reactivity (Electrophile) | High (4-Cl group) | Potential for hydrolysis in aqueous media over long incubations (72h). Fresh preparation is critical. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Fits Lipinski’s Rule of 5; favorable for oral bioavailability models. |

Experimental Framework: Cytotoxicity Assay Suite

Cell Line Selection Rationale

To establish a robust cytotoxicity profile, we utilize a panel of cell lines that represent common solid tumors and express targets relevant to pyrimidine-benzamide scaffolds (e.g., EGFR, Src).

-

HCT116 (Colorectal Carcinoma): High sensitivity to kinase inhibitors; p53 wild-type.

-

MCF7 (Breast Adenocarcinoma): Standard model for solid tumor screening.

-

HEK293 (Human Embryonic Kidney): Non-cancerous control to assess therapeutic index (selectivity).

Protocol: MTT Cell Viability Assay

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration).

Reagents:

-

Compound Stock: 10 mM in DMSO (Stored at -20°C).

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Positive Control: Doxorubicin (General cytotoxic) or Dasatinib (Kinase specific).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment:

-

Prepare serial dilutions of this compound (0.1 µM to 100 µM).

-

Final DMSO concentration must be

to avoid vehicle toxicity. -

Incubate for 48 to 72 hours at 37°C, 5% CO₂.

-

-

Development:

-

Add 20 µL MTT reagent per well. Incubate for 3-4 hours (formation of purple formazan crystals).

-

Aspirate media carefully.

-

Solubilize crystals with 150 µL DMSO.

-

-

Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis & Visualization

Calculate % Viability using the formula:

Graphviz Diagram: Cytotoxicity Screening Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay, from stock preparation to IC50 calculation.

Mechanistic Hypothesis & Validation

The cytotoxicity of this compound is likely driven by kinase modulation . The pyrimidine-benzamide motif is a privileged scaffold that mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.

Proposed Signaling Pathway (Apoptosis Induction)

Upon binding to the target kinase (e.g., Src or IKK), the compound blocks downstream phosphorylation cascades. This inhibition prevents survival signaling (e.g., NF-κB or PI3K/Akt), leading to the upregulation of pro-apoptotic factors (Bax) and mitochondrial depolarization.

Graphviz Diagram: Mechanism of Action

Caption: Proposed mechanism where kinase inhibition leads to mitochondrial dysfunction and apoptosis.[1]

Validation Experiments

To confirm the mechanism beyond simple cytotoxicity:

-

Annexin V/PI Staining: Differentiates between apoptosis (Annexin V+) and necrosis (PI+).

-

Expectation: If kinase-mediated, cells should show early apoptosis (Annexin V+/PI-) at 24h.

-

Expectation: If non-specific alkylation (due to 4-Cl), necrosis might be more prevalent at high doses.

-

-

Kinase Profiling: Screen the compound against a standard kinase panel (e.g., Src, Abl, EGFR) to identify the specific target.

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| High IC₅₀ (>50 µM) | Poor solubility or weak binding. | Verify solubility; consider scaffold optimization (replace 4-Cl with an amine). |

| Steep Hill Slope | Non-specific toxicity or precipitation. | Check for crystals in the well; reduce max concentration. |

| High toxicity in HEK293 | Lack of selectivity (General toxin). | The 4-Cl group may be too reactive. Synthesize the 4-amino derivative to improve selectivity. |

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[2] Journal of Medicinal Chemistry. Link

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

- Kalgutkar, A. S., et al. (2005). "Assessment of the effects of common chemical functional groups on the biological activity and toxicity of drugs." Expert Opinion on Drug Metabolism & Toxicology. (Context on Chloro-pyrimidine reactivity).

-

Zhang, L., et al. (2019).[3] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[3] Frontiers in Oncology. Link

-

Manda, S., et al. (2006). "Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. PubChemLite - N2-(6-chloro-4-nitro-1h-benzimidazol-2-yl)-n4-(1-ethyl-3-piperidyl)-6-methyl-pyrimidine-2,4-diamine (C19H23ClN8O2) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide, a heterocyclic amide with potential applications as a scaffold in medicinal chemistry and drug development. The synthetic strategy is based on the nucleophilic acyl substitution of 2-amino-4-chloro-6-methylpyrimidine with benzoyl chloride. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety protocols required for handling the specified reagents.

Introduction and Scientific Context

Substituted pyrimidines are a cornerstone in modern pharmacology, forming the structural core of numerous therapeutic agents. The 2-aminopyrimidine moiety, in particular, is a privileged scaffold due to its versatile chemical handles and its ability to participate in crucial hydrogen bonding interactions with biological targets. The target molecule, this compound, combines this important heterocyclic core with a benzoyl group, creating a compound of interest for library synthesis and as an intermediate for more complex molecular architectures. For instance, related 2-amino-4-chloro-6-alkoxypyrimidines are vital intermediates in the synthesis of highly active herbicides and pharmaceuticals.[1][2]

The protocol herein describes a robust and reproducible method for synthesizing the title compound via a Schotten-Baumann-type reaction. This involves the acylation of the primary amino group of 2-amino-4-chloro-6-methylpyrimidine using benzoyl chloride in the presence of a base. The causality behind this choice is the high reactivity of the acyl chloride, which provides an efficient and generally high-yielding pathway to the desired amide product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminopyrimidine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the protonated amide. A base, such as pyridine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction:

Materials and Methods

Reagent and Solvent Data

Proper planning requires accurate information about the reagents. The following table summarizes the key properties of the materials used in this protocol.

| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 2-Amino-4-chloro-6-methylpyrimidine | C₅H₆ClN₃ | 143.57 | 5600-21-5 | Irritant |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Corrosive, Lachrymator, Water-Reactive |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected Carcinogen, Irritant |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin, Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Fume hood

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating workflow. Each major stage concludes with a checkpoint to ensure the process is proceeding as expected before moving to the next phase.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 g, 6.96 mmol) in 30 mL of anhydrous dichloromethane (DCM). This is followed by the addition of pyridine (0.67 mL, 8.35 mmol, 1.2 eq).

-

Expert Insight: Pyridine serves as a base to neutralize the HCl generated, preventing the protonation of the starting amine which would render it unreactive.[3] Using a slight excess ensures the complete neutralization of the acid. Anhydrous DCM is used to prevent hydrolysis of the highly reactive benzoyl chloride.[4]

-

-

Initiation of Reaction: Cool the flask in an ice-water bath to 0°C. In a dropping funnel, prepare a solution of benzoyl chloride (0.89 mL, 7.66 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add the benzoyl chloride solution dropwise to the stirring pyrimidine solution over 15-20 minutes.

-

Expert Insight: The slow, dropwise addition at a low temperature is a critical control measure. It helps to manage the exothermic nature of the reaction and minimizes the formation of potential side products.[4]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Trustworthiness Check: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of n-Hexane:Ethyl Acetate as the mobile phase. The consumption of the starting amine and the formation of a new, less polar product spot should be observed.

-

-

Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 20 mL) to remove any excess benzoyl chloride, and finally with brine (1 x 20 mL).

-

Expert Insight: This aqueous work-up is a standard and effective method for removing water-soluble impurities. The acid wash removes the basic pyridine, while the bicarbonate wash neutralizes any remaining acid and hydrolyzes unreacted benzoyl chloride.

-

-

Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

Purification by Recrystallization

The crude solid should be purified to obtain an analytically pure sample.

-

Solvent Selection: A solvent system of ethanol and water or dichloromethane/ethanol is often effective for this class of compounds.[5]

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of dichloromethane. Once dissolved, slowly add water dropwise until the solution becomes faintly cloudy.

-

Crystallization: Heat the solution gently to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.

-

Final Step: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.[3]

Analytical Characterization

The identity and purity of the final compound must be confirmed by spectroscopic methods.[6]

-

¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show a singlet for the methyl protons (~2.5 ppm), a singlet for the pyrimidine ring proton (~7.2 ppm), and multiplets for the aromatic protons of the benzoyl group (~7.5-8.0 ppm). A broad singlet for the N-H proton is expected at a downfield chemical shift (>10 ppm).[7]

-

¹³C NMR (100 MHz, DMSO-d₆): Signals for the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the benzoyl group, including the characteristic amide carbonyl carbon signal around 165-170 ppm, are expected.[7][8]

-

IR Spectroscopy (KBr Pellet): Key vibrational bands would include N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), a strong C=O (amide I) stretching band (~1660-1680 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[9]

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₂H₁₀ClN₃O, MW = 247.68 g/mol ).

Safety and Handling Precautions

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Benzoyl Chloride: Highly corrosive and a lachrymator (causes tearing). It reacts violently with water. Handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Any spills should be neutralized with sodium bicarbonate.

-

Pyridine: Flammable and toxic if inhaled or absorbed through the skin. It has a strong, unpleasant odor. Ensure it is handled exclusively in a fume hood.[12]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[13]

-

General Handling: Always wash hands thoroughly after handling chemicals.[10] Contaminated clothing should be removed and washed before reuse.

Caption: Simplified mechanism of amide formation via nucleophilic acyl substitution.

References

-

Arslan, H., et al. (2009). 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o549. [Link]

-

Loba Chemie. (2023). Safety Data Sheet: BENZOYL CHLORIDE AR. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. [Link]

-

International Labour Organization. (2000). International Chemical Safety Cards: BENZOYL CHLORIDE. [Link]

-

Molecules. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. [Link]

-

CyberLeninka. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information for manuscript. [Link]

- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

- Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Indian Journal of Chemistry. (2017). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. [Link]

-

The Royal Society of Chemistry. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

Sources

- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. scispace.com [scispace.com]

- 10. lobachemie.com [lobachemie.com]

- 11. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

Using N-(4-chloro-6-methylpyrimidin-2-yl)benzamide in a kinase inhibition assay

Application Note: Profiling N-(4-chloro-6-methylpyrimidin-2-yl)benzamide in Kinase Inhibition Assays

Executive Summary

This application note details the protocol for evaluating This compound (hereafter referred to as CMPB ) as a kinase inhibitor. CMPB features a privileged 2-aminopyrimidine scaffold, a structural motif foundational to numerous FDA-approved kinase inhibitors (e.g., Imatinib, Pazopanib).

Critical Mechanistic Insight: The presence of the 4-chloro substituent on the pyrimidine ring renders CMPB an electrophilic probe . Unlike standard reversible inhibitors, CMPB has the potential to act as a covalent inhibitor by undergoing Nucleophilic Aromatic Substitution (

Chemical Properties & Safety

-

Compound Name: this compound

-

Molecular Formula:

-

Molecular Weight: 247.68 g/mol

-

Solubility: Soluble in DMSO (>10 mM). Poor aqueous solubility.

-

Reactivity Warning: The 4-chloropyrimidine moiety is an alkylating agent. Handle with appropriate PPE (gloves, goggles) to prevent sensitization.

Experimental Design: The Covalent Potential

Standard IC50 assays often fail to capture the potency of covalent inhibitors because the reaction is time-dependent. A short incubation yields a high IC50 (reversible binding only), while a long incubation yields a low IC50 (covalent saturation).

Figure 1: Mechanism of Action & Assay Logic The following diagram illustrates the kinetic difference between reversible and covalent inhibition strategies.

Caption: Kinetic pathway of CMPB. The 4-chloro group facilitates an irreversible transition from the reversible complex [E·I] to the covalent adduct [E-I], driven by time.

Detailed Protocol: Time-Dependent Kinase Inhibition Assay

Objective: Determine the

Materials

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Reducing Agents: Use 1 mM DTT (Avoid high concentrations of

-mercaptoethanol as it may compete with the kinase cysteine for the inhibitor). -

Detection System: ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher).

-

Target Kinase: Recombinant kinase domain (e.g., EGFR WT or BTK).

Step-by-Step Workflow

Step 1: Compound Preparation [1]

-

Dissolve CMPB in 100% DMSO to create a 10 mM stock .

-

Prepare a 3-fold serial dilution series in DMSO (10 mM down to 1 nM).

-

Dilute 1:25 into Kinase Buffer to create a 4X Working Solution (4% DMSO final).

Step 2: Pre-Incubation (The Critical Variable) Prepare two identical 384-well plates.

-

Plate A (T=0 min): Add 2.5 µL of Kinase (4X) and immediately proceed to Step 3.

-

Plate B (T=60 min): Add 2.5 µL of Kinase (4X) + 2.5 µL of CMPB (4X).

-

Seal Plate B and incubate at 23°C for 60 minutes . This allows the slow

reaction to occur.

Step 3: Reaction Initiation

-

Add 2.5 µL of ATP/Substrate Mix (2X) to both plates.

-

Note: For Plate A, add the CMPB immediately before the ATP mix.

-

-

Final Reaction Volume: 10 µL.

-

Incubate both plates for 60 minutes at 23°C (Catalytic Phase).

Step 4: Detection

-

Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

-

Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

Summarize the data by calculating the

| Parameter | Definition | Calculation Formula |

| % Inhibition | Normalized activity relative to DMSO controls. | |

| IC50 (T=0) | Potency driven by reversible binding affinity ( | 4-parameter logistic fit (Hill Slope). |

| IC50 (T=60) | Potency driven by affinity + reactivity ( | 4-parameter logistic fit. |

| Shift Ratio | Indicator of covalency. |

Interpretation Guide:

-

Shift Ratio ≈ 1: CMPB acts as a Reversible Inhibitor . The 4-Cl group is not reacting with the kinase.

-

Shift Ratio > 5: CMPB acts as a Slow-Binding or Covalent Inhibitor . The potency increases significantly with time, confirming the formation of a stable adduct.

Jump-Dilution Assay (Validation of Irreversibility)

To definitively prove the 4-chloro group forms a covalent bond, perform a "Jump-Dilution" experiment.

Workflow Diagram:

Caption: Jump-Dilution workflow to distinguish reversible vs. irreversible inhibition.

-

Incubate: Kinase + CMPB (at 100

IC50 concentration) for 60 mins. -

Dilute: Dilute the mixture 100-fold into a reaction buffer containing saturating ATP.

-

Result: If CMPB is covalent, the kinase activity will not recover because the inhibitor cannot dissociate. If reversible, activity recovers as [I] drops below IC50.

References

-

Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem Application Notes. (2025).[2] Synthesis and protocols for pyrimidine scaffolds in kinase research.

-

Discovery of Chloropyrimidines as Covalent Inhibitors of MSK1. ACS Medicinal Chemistry Letters, 2022. Describes the reactivity of 4-chloropyrimidines with cysteine residues in kinase active sites.

-

Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 2006. Establishes the biological activity of the benzamide-pyrimidine scaffold.

-

Assessing Covalent Kinase Inhibitors. Reaction Biology Protocols.Standard methodologies for IC50 shift and residence time analysis.

Sources

Technical Application Note: Characterization and Evaluation of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Executive Summary & Compound Profile

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, sharing significant structural homology with Type I and Type II kinase inhibitors (e.g., Dasatinib, Nilotinib precursors). The pyrimidine-benzamide pharmacophore is capable of engaging the ATP-binding pocket of protein kinases, particularly EGFR, BCR-ABL, and Src family kinases.

This guide provides a comprehensive workflow for the synthesis, quality control, and biological evaluation of this compound. It addresses the specific challenges associated with the 4-chloro substituent , which serves as both a lipophilic handle and a potential site for nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Core Scaffold | 2-aminopyrimidine / Benzamide |

| Primary Targets | Tyrosine Kinases (EGFR, BCR-ABL), Tubulin (potential) |

| Solubility | Low in water; Soluble in DMSO (>10 mM), DMF |

Synthesis & Quality Control Protocols

Synthesis Workflow (Schotten-Baumann Conditions)

Rationale: The acylation of the exocyclic amine of 2-amino-4-chloro-6-methylpyrimidine requires non-nucleophilic bases to prevent displacement of the labile 4-chloro group.

Reagents:

-

2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-amino-4-chloro-6-methylpyrimidine in 20 mL anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add 12 mmol TEA dropwise at 0°C.

-

Acylation: Add 11 mmol Benzoyl chloride dropwise over 15 minutes, maintaining temperature <5°C to minimize side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

Critical QC: Stability Assessment

Expert Insight: The C4-chlorine atom is susceptible to hydrolysis or substitution by biological nucleophiles (e.g., glutathione). Before cell assays, stability must be confirmed.

Protocol:

-